molecular formula C8H14O B11942424 2-Methyl-1,6-heptadiene-3-OL CAS No. 53268-46-5

2-Methyl-1,6-heptadiene-3-OL

Cat. No.: B11942424
CAS No.: 53268-46-5
M. Wt: 126.20 g/mol
InChI Key: VKURWVPYTJSREG-UHFFFAOYSA-N
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Description

2-Methyl-1,6-heptadiene-3-OL is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,6-heptadiene-3-OL can be achieved through several methods. One common approach involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether under specific conditions . This method requires precise control of temperature and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. The process typically includes steps such as distillation, purification, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,6-heptadiene-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Methyl-1,6-heptadien-3-one, while reduction could produce 2-Methyl-1,6-heptadiene .

Scientific Research Applications

2-Methyl-1,6-heptadiene-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,6-heptadiene-3-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination imparts distinct reactivity and makes it valuable in various chemical and biological applications .

Properties

CAS No.

53268-46-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-methylhepta-1,6-dien-3-ol

InChI

InChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3

InChI Key

VKURWVPYTJSREG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC=C)O

Origin of Product

United States

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